BENZYL 7-(CHLOROSULFONYL)-5-AZASPIRO[3.4]OCTANE-5-CARBOXYLATE
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Overview
Description
BENZYL 7-(CHLOROSULFONYL)-5-AZASPIRO[34]OCTANE-5-CARBOXYLATE is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 7-(CHLOROSULFONYL)-5-AZASPIRO[34]OCTANE-5-CARBOXYLATE typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include chlorosulfonic acid, benzyl alcohol, and various catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
BENZYL 7-(CHLOROSULFONYL)-5-AZASPIRO[3.4]OCTANE-5-CARBOXYLATE undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions, forming more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
BENZYL 7-(CHLOROSULFONYL)-5-AZASPIRO[3.4]OCTANE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel therapeutic agents due to its unique structural features and potential biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the field of heterocyclic chemistry.
Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of BENZYL 7-(CHLOROSULFONYL)-5-AZASPIRO[3.4]OCTANE-5-CARBOXYLATE is not fully understood, but it is believed to interact with various molecular targets through its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
BENZYL 7-OXO-5-OXA-2-AZASPIRO[3.4]OCTANE-2-CARBOXYLATE: This compound shares a similar spirocyclic core but differs in the functional groups attached to the ring system.
BENZYL 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLATE: Another related compound with a different spirocyclic structure and functional groups.
Uniqueness
The uniqueness of BENZYL 7-(CHLOROSULFONYL)-5-AZASPIRO[3.4]OCTANE-5-CARBOXYLATE lies in its combination of a spirocyclic core with a reactive chlorosulfonyl group, which provides distinct reactivity and potential for diverse applications in various fields of research .
Properties
IUPAC Name |
benzyl 7-chlorosulfonyl-5-azaspiro[3.4]octane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4S/c16-22(19,20)13-9-15(7-4-8-15)17(10-13)14(18)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQQNGJPKRIXSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CN2C(=O)OCC3=CC=CC=C3)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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